molecular formula C9H8N2O2S B1438192 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide CAS No. 1098349-47-3

2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B1438192
CAS No.: 1098349-47-3
M. Wt: 208.24 g/mol
InChI Key: UFGFDBFEPNOWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide is a heterocyclic compound that contains both furan and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide typically involves the reaction of furan-2-carboxylic acid with thioamide derivatives under specific conditions. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding thioamide. This thioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Substitution: Various electrophiles under appropriate conditions (e.g., nitrating agents for nitration, bromine for bromination).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield a nitro-substituted derivative, while bromination would yield a bromo-substituted derivative.

Scientific Research Applications

2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide is unique due to its specific combination of furan and thiazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-[2-(furan-2-yl)-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-8(12)4-6-5-14-9(11-6)7-2-1-3-13-7/h1-3,5H,4H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGFDBFEPNOWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=CS2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide
Reactant of Route 2
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide
Reactant of Route 3
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide
Reactant of Route 4
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide
Reactant of Route 5
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide
Reactant of Route 6
2-[2-(Furan-2-yl)-1,3-thiazol-4-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.